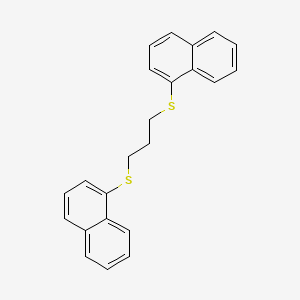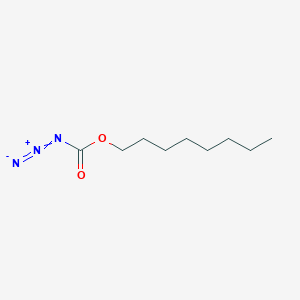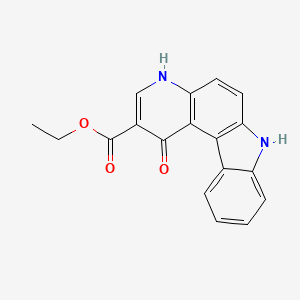
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in its structure contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired heterocyclic system . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product .
化学反応の分析
Types of Reactions
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
科学的研究の応用
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester has several scientific research applications, including:
作用機序
The mechanism of action of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the proliferation of tumor cells .
類似化合物との比較
Similar Compounds
7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate: This compound has a related heterocyclic structure and is used in similar research applications.
Uniqueness
What sets 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester apart is its unique combination of nitrogen and oxygen atoms within its heterocyclic ring system. This structural feature contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
114476-30-1 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
ethyl 1-oxo-4,7-dihydropyrido[2,3-c]carbazole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-2-23-18(22)11-9-19-13-7-8-14-15(16(13)17(11)21)10-5-3-4-6-12(10)20-14/h3-9,20H,2H2,1H3,(H,19,21) |
InChIキー |
DGDBHQJHMRKOKH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C3=C(C=C2)NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
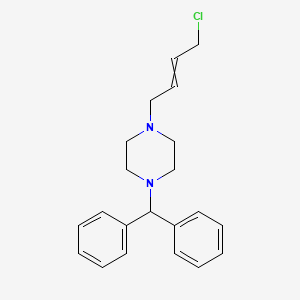
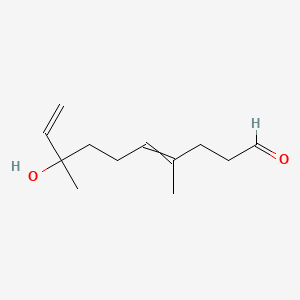
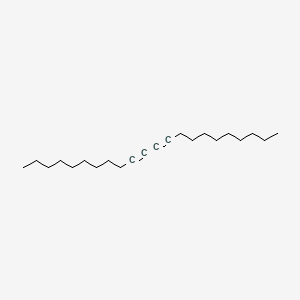
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
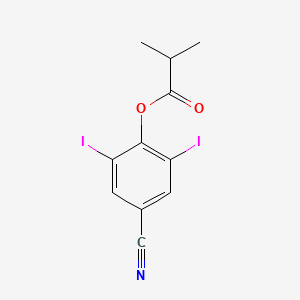
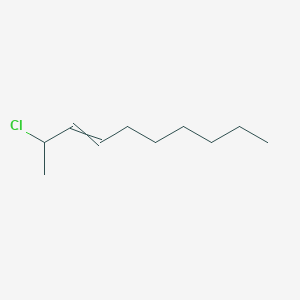

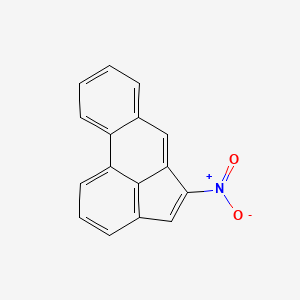
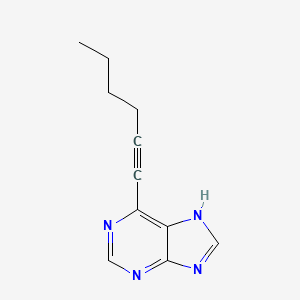
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
